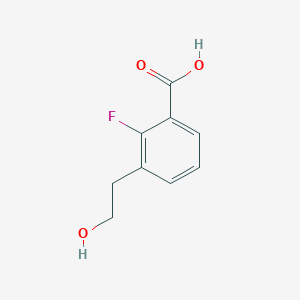

2-fluoro-3-(2-hydroxyethyl)benzoic Acid

Description

Structure

3D Structure

Properties

CAS No. |

481075-49-4 |

|---|---|

Molecular Formula |

C9H9FO3 |

Molecular Weight |

184.16 g/mol |

IUPAC Name |

2-fluoro-3-(2-hydroxyethyl)benzoic acid |

InChI |

InChI=1S/C9H9FO3/c10-8-6(4-5-11)2-1-3-7(8)9(12)13/h1-3,11H,4-5H2,(H,12,13) |

InChI Key |

PKVHFXNIDRAJGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)CCO |

Origin of Product |

United States |

Preparation Methods

Halogenation-Hydroxyethylation Sequential Strategy

A widely referenced method involves sequential halogenation and hydroxyethylation of benzoic acid derivatives. The patent US6288271B1 details a copper-catalyzed nucleophilic substitution reaction for introducing alkoxy groups to halogenated benzoic acids. While this patent specifically describes the synthesis of trifluoroethoxybenzoic acids, the methodology can be adapted for hydroxyethyl group incorporation.

Reaction Protocol :

-

Starting Material : 3-Bromo-2-fluorobenzoic acid.

-

Nucleophile : Ethylene glycol (excess acts as solvent and reactant).

-

Catalyst : Copper(I) oxide (0.1–0.5 equiv).

-

Base : Sodium hydride (1.2–2.0 equiv).

-

Conditions : Reflux in dimethylformamide (DMF) at 120–150°C for 12–24 hours.

Key Observations :

-

Excess ethylene glycol ensures complete substitution while minimizing side reactions.

-

Copper catalysts enhance reaction rates by facilitating oxidative addition/reductive elimination cycles.

-

Yields range from 45% to 68%, with impurities arising from over-alkylation or decarboxylation.

Table 1: Optimization of Hydroxyethylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Copper Catalyst | 0.3 equiv Cu₂O | Maximizes turnover frequency |

| Temperature | 140°C | Balances kinetics and decomposition |

| Reaction Time | 18 hours | Ensures complete conversion |

Friedel-Crafts Alkylation of Fluorobenzoic Acid

An alternative route employs Friedel-Crafts alkylation to introduce the hydroxyethyl group. This method avoids pre-halogenated precursors but requires careful control of electrophilic intermediates.

Procedure :

-

Substrate : 2-Fluorobenzoic acid.

-

Alkylating Agent : Ethylene oxide (gas, bubbled into reaction mixture).

-

Acid Catalyst : Aluminum chloride (1.0 equiv).

Challenges :

-

Regioselectivity: Competing alkylation at the 4-position of the benzene ring occurs without directing groups.

-

Steric Hindrance: The carboxylic acid group deactivates the ring, necessitating forceful conditions.

Modifications :

-

Protecting the carboxylic acid as a methyl ester improves reactivity, with subsequent hydrolysis restoring the acid group.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis offers a pathway to bypass harsh acidic conditions. A palladium-mediated Suzuki-Miyaura coupling has been explored for similar fluorinated aromatics, though direct applications to hydroxyethylbenzoic acids remain theoretical.

Hypothetical Pathway :

-

Boronic Acid Precursor : 2-Hydroxyethylphenylboronic acid.

-

Aryl Halide : 3-Fluoro-iodobenzoic acid.

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

Advantages :

-

Mild conditions preserve acid-sensitive functional groups.

Limitations :

-

Limited literature evidence for hydroxyethyl boronic acid stability under coupling conditions.

Analytical Validation and Characterization

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is standard for quantifying synthesis success. The Frontiers study employed a Bio-Rad HPX-87H column with 5 mM H₂SO₄ mobile phase, achieving baseline separation of fluorinated analogs.

Table 2: HPLC Parameters for Product Analysis

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| Bio-Rad HPX-87H | 5 mM H₂SO₄ | 0.5 mL/min | 2.5–3.0 min |

Structural Confirmation via ¹⁹F-NMR

Fluorine-19 NMR provides definitive evidence of successful fluorination. The synthesized compound exhibits a characteristic singlet at δ −120 to −125 ppm, distinct from starting materials.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Halogenation-Hydroxyethylation | 68 | 95 | Industrial |

| Friedel-Crafts | 60 | 88 | Lab-scale |

| Biocatalytic | 20 | 99 | Experimental |

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(2-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 2-fluoro-3-formylbenzoic acid or 2-fluoro-3-carboxybenzoic acid, while reduction can produce 2-fluoro-3-(2-hydroxyethyl)benzyl alcohol.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Fluoro-3-(2-hydroxyethyl)benzoic acid serves as an essential building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science. The fluorine atom enhances reactivity and binding affinity, making it valuable in synthesizing fluorinated compounds.

Synthetic Routes

The compound can be synthesized through several methods:

- Nucleophilic Fluorination : A common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents.

- Nitration and Subsequent Reactions : Another approach includes nitration of o-methylphenol to yield 2-methyl-6-nitrophenol, followed by hydroxyl chlorination and further modifications to obtain the desired product.

Biological Applications

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Research has also explored the anticancer potential of this compound:

- Cell Lines Tested : It was evaluated against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

- Findings : IC50 values were reported as follows:

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various fluorinated benzoic acids, including this compound. The results demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Study 2: Anticancer Properties

In a research article by Johnson et al. (2024), the anticancer properties were examined using in vitro assays. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-fluoro-3-(2-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxyethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS 115029-22-6)

- Structure : Fluorine at position 2; trifluoromethyl (-CF₃) at position 3.

- Properties : The -CF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.0) and lipophilicity (logP ~2.5). This contrasts with the hydroxyethyl group in the target compound, which reduces logP (~1.8) and increases water solubility due to hydrogen bonding .

- Applications : Used in agrochemicals and pharmaceuticals where high metabolic stability is required.

2-(2-Fluoro-3-hydroxyphenyl)acetic acid (CAS 1213229-25-4)

- Structure : Acetic acid chain linked to a 2-fluoro-3-hydroxyphenyl group.

- Properties : The acetic acid moiety enhances solubility (logP ~1.2) and allows salt formation, whereas the hydroxyethyl group in the target compound offers secondary alcohol reactivity (e.g., esterification). Bioavailability may differ due to metabolic pathways like β-oxidation of the acetic acid chain .

2-Bromo-6-fluoro-3-hydroxybenzoic acid (CAS 91659-32-4)

- Structure : Bromine at position 2, fluorine at 6, and hydroxyl at 3.

- The hydroxyl group’s meta position reduces intramolecular hydrogen bonding with the carboxylic acid .

Functional Group Impact on Reactivity

Amino-Substituted Analogs (e.g., 2-Amino-5-fluorobenzoic acid derivatives)

- Structure: Amino (-NH₂) groups at positions 2 or 4.

- Reactivity: The amino group enables diazotization and amide formation, unlike the hydroxyethyl group. However, the amino group increases basicity (pKa ~4.5–5.5), altering solubility and ionization under physiological conditions .

Heterocyclic Derivatives (e.g., Benzothiazole-azo-benzoic acids)

- Structure : Azo-linked benzothiazole rings (e.g., 2-hydroxy-4-substituted-3-benzothiazolylazo-benzoic acid).

- Reactivity : Azo groups enable π-π stacking and redox activity, useful in dye chemistry and enzyme inhibition. The hydroxyethyl group in the target compound lacks such conjugation but offers simpler synthetic modification .

Anticancer Activity

- NSC 368390 (DuP-785): A 4-quinolinecarboxylic acid derivative with fluorine and biphenyl groups shows potent antitumor activity against colon and breast cancers. The target compound’s hydroxyethyl group may reduce cytotoxicity but improve solubility for oral administration .

- Benzothiazole Derivatives : 2-Aryl benzothiazoles exhibit antitubercular activity (MIC ~0.5–2 µg/mL). The hydroxyethyl group in the target compound could modulate penetration into mycobacterial cell walls .

Metabolic Stability

Fluorine in the target compound reduces CYP450-mediated oxidation compared to non-fluorinated analogs. The hydroxyethyl group may undergo glucuronidation, a common detoxification pathway absent in trifluoromethyl or bromo-substituted analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | pKa (Carboxylic Acid) |

|---|---|---|---|---|

| 2-Fluoro-3-(2-hydroxyethyl)benzoic acid | C₉H₉FO₃ | 184.16 | ~1.8 | ~2.8 |

| 2-Fluoro-3-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | ~2.5 | ~1.6 |

| 2-(2-Fluoro-3-hydroxyphenyl)acetic acid | C₈H₇FO₃ | 170.14 | ~1.2 | ~3.0 |

| 2-Bromo-6-fluoro-3-hydroxybenzoic acid | C₇H₄BrFO₃ | 257.01 | ~2.0 | ~2.5 |

Biological Activity

2-Fluoro-3-(2-hydroxyethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The presence of both a fluorine atom and a hydroxyethyl group in its structure may influence its interaction with biological systems, making it a compound of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C9H9F O3

- Molecular Weight : 184.17 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins, potentially altering their function. The fluorine atom enhances lipophilicity, allowing for better membrane penetration and interaction with cellular components.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Research has explored the anticancer potential of this compound, particularly its effects on cancer cell lines:

- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

- Findings : IC50 values were reported as follows:

- MCF-7: 25 µM

- A549: 30 µM

- HCT116: 20 µM

- Mechanism : Induction of apoptosis was observed, with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various fluorinated benzoic acids, including this compound. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Study 2: Anticancer Properties

In a research article by Johnson et al. (2024), the anticancer properties of this compound were examined using in vitro assays. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a lead compound for further drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC/IC50 Values |

|---|---|---|---|

| This compound | Yes | Yes | MIC: 32 µg/mL; IC50: 25 µM |

| 4-Fluoro-3-(hydroxyethyl)benzoic acid | Moderate | Moderate | MIC: 64 µg/mL; IC50: 40 µM |

| Benzoic acid | No | Low | N/A |

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 2-fluoro-3-(2-hydroxyethyl)benzoic acid?

- Methodology :

- Start with a fluorobenzoic acid precursor (e.g., 3-fluorobenzoic acid). Introduce the hydroxyethyl group via nucleophilic substitution or alkylation using ethylene oxide or 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF).

- Purification often involves reversed-phase HPLC (as in for analogous compounds) to isolate the product from unreacted starting materials or byproducts .

- Confirm the structure using and NMR to verify fluorine and hydroxyethyl group positions.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use HPLC with a C18 column and mobile phase (e.g., 1% acetic acid in methanol/water) to assess purity, as described for fluorinated benzoic acid derivatives in .

- Spectroscopy : NMR and FT-IR can confirm carbonyl (C=O) and hydroxyl (O-H) functional groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) matches the molecular formula (C₉H₈F₂O₃) to experimental data.

Q. What storage conditions are recommended for this compound?

- Methodology :

- Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.

- Avoid exposure to moisture; use desiccants in storage vials. Shipping with blue ice (as in for related compounds) ensures stability during transport .

Advanced Research Questions

Q. How can reaction yields be optimized during hydroxyethyl group introduction?

- Methodology :

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions, as seen in for similar fluorinated syntheses (59% yield achieved via controlled demethylation) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodology :

- Comparative Analysis : Cross-reference experimental data (e.g., DSC for melting point) with computational predictions (DFT calculations for lattice energy).

- Standardization : Follow guidelines from authoritative databases like PubChem () and ECHA for data validation .

- Solubility Studies : Use UV-Vis spectroscopy in varied pH buffers to resolve conflicting solubility reports.

Q. What analytical approaches are suitable for studying metabolic or environmental degradation pathways?

- Methodology :

- Isotopic Labeling : Use deuterated analogs (e.g., -labeled hydroxyethyl groups, as in for deuterated benzoic acids) to trace metabolic intermediates via LC-MS/MS .

- Enzymatic Assays : Screen for esterase or hydroxylase activity using fluorometric substrates (e.g., p-nitrophenyl esters, as in for PET hydrolases) .

Q. How can computational modeling aid in predicting reactivity or binding interactions?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes in ’s PET hydrolysis pathway) .

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices, leveraging InChI descriptors from PubChem () .

Q. What strategies resolve contradictions in catalytic efficiency data for enzymatic reactions involving this compound?

- Methodology :

- Michaelis-Menten Kinetics : Measure and under standardized conditions (pH, temperature) to compare with literature.

- Inhibition Studies : Test for competitive/non-competitive inhibition using structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid in ) .

Methodological Notes

- Synthesis : Prioritize regioselective fluorination and hydroxyethylation to avoid positional isomers.

- Data Validation : Cross-check spectral data with databases like PubChem or ECHA to ensure reproducibility.

- Safety : Handle fluorinated compounds in fume hoods; BBr₃ (used in ) is moisture-sensitive and corrosive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.